molecular formula C5H8O4 B1330383 Methylene diacetate CAS No. 628-51-3

Methylene diacetate

Cat. No.: B1330383
CAS No.: 628-51-3
M. Wt: 132.11 g/mol
InChI Key: BPGDAMSIGCZZLK-UHFFFAOYSA-N
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Description

Methylene diacetate is a colorless liquid with a pleasant fragrance. It is an esterification product formed by the reaction of acetic acid and methanol. This compound is known for its good solubility in water and many organic solvents. At room temperature, this compound is stable but can easily react with oxygen .

Mechanism of Action

Methylene diacetate is a chemical compound with the formula C5H8O4 . This article will cover its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been reported that this compound can undergo free radical addition to α-olefins, initiated by di-tert-butyl peroxide . This suggests that α-olefins could be potential targets of this compound.

Mode of Action

This compound interacts with its targets through a process known as the Knoevenagel condensation . This is a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction is catalyzed by ethylenediammonium diacetate (EDDA) in the presence of the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate .

Biochemical Pathways

The knoevenagel condensation, in which this compound participates, is a key step in various synthetic pathways in organic chemistry .

Pharmacokinetics

Its molecular weight of 1321146 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of this compound’s action is the formation of α,β-unsaturated compounds through the Knoevenagel condensation . In the case of its reaction with α-olefins, the product is the acetoxymethyl esters of aliphatic carboxylic acids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Knoevenagel condensation is facilitated in the presence of certain catalysts and solvents . The reaction is also temperature-dependent, typically carried out at elevated temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene diacetate can be synthesized through the esterification of acetic acid and methanol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, this compound is produced by reacting dihalogenated methane with acetate in a polar solvent in the presence of a phase transfer catalyst. This method allows for efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylene diacetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diethoxymethyl acetate
  • Diethoxymethane
  • Ethyl acetate
  • Vinyl acetate
  • Methyl acetate

Uniqueness

Methylene diacetate is unique due to its dual acetate groups, which allow it to participate in a wide range of chemical reactions. Its stability and solubility make it a versatile compound in various applications, from organic synthesis to industrial uses .

Properties

IUPAC Name

acetyloxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-4(6)8-3-9-5(2)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGDAMSIGCZZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25231-38-3
Record name Poly(oxymethylene) diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25231-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID20865198
Record name Methylene diacetate
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-51-3
Record name Methanediol, 1,1-diacetate
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Record name Acetic acid, methylene ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediol, diacetate
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Record name Methylene diacetate
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Record name Methyl diacetate
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Record name Methylene diacetate
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Synthesis routes and methods I

Procedure details

A 1-liter, magnetically stirred autoclave was charged with 0.001 mol of Rh(CO)2Cl, sealed and flushed with nitrogen followed by carbon monoxide. The autoclave was then charged with 1 mol of methyl acetate, 1 mol of trioxane, 0.5 mol of acetic acid and 0.056 mol of hydrogen iodide. The autoclave was sealed, pressured to 1000 psig with carbon monoxide, and rapidly heated to 200° C. After 16 hours at 200° C., the reaction was terminated, the autoclave was opened and the reaction mixture analyzed by nuclear magnetic resonance spectroscopy, infrared spectroscopy and gas-liquid chromatography. The conversion of methyl acetate was 49% and the yield of methylene bis-acetate, ##STR9## based on converted methyl acetate, was 28%.
[Compound]
Name
Rh(CO)2Cl
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 g of concentrated sulphuric acid are added dropwise to a suspension of 300 g of paraformaldehyde in 1,020 g of acetic anhydride in the course of 5 minutes, during which the temperature rises from room temperature to about 100° C. When the addition had ended, the mixture is heated to 150° C. and is stirred at this temperature for 3 hours. It is then cooled to room temperature, 25 g of sodium acetate are added and the volatile constituents are distilled off in vacuo. About 1,300 g of distillate are thereby obtained, and are then fractionated, with addition of 10 g of sodium acetate, over a 50 cm packed column. 1,150 g (87.1% of theory) of methylene diacetate of boiling point 96° to 99° C. under 90 mbar are thereby obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
87.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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